Ethyl 2-phenylpyridine-3-carboxylate
Description
Significance of Pyridine (B92270) Scaffolds in Organic Synthesis
The pyridine scaffold, a six-membered heteroaromatic ring containing one nitrogen atom, is a ubiquitous structural motif in both natural products and synthetic molecules. nih.govlifechemicals.com This prevalence is due to several key factors that make it a "privileged scaffold" in medicinal chemistry and organic synthesis. Pyridine-containing compounds are found in essential natural molecules like vitamins (niacin and pyridoxine), coenzymes (NAD and NADP), and numerous alkaloids. nih.govlifechemicals.comdovepress.comnih.gov
In the realm of synthetic chemistry, the pyridine nucleus offers a unique combination of stability and reactivity. The nitrogen atom imparts a degree of basicity and allows for hydrogen bonding, which can be crucial for molecular recognition and biological activity. nih.gov Furthermore, the aromatic system can be readily functionalized through various organic reactions, allowing chemists to tailor the properties of the resulting molecules. The incorporation of a pyridine ring can enhance the water solubility of pharmaceutical compounds, a desirable trait for drug development. nih.gov This has led to the development of a multitude of pyridine-based therapeutic agents approved by the FDA. nih.govresearchgate.net
The versatility of the pyridine scaffold extends to materials science, where its derivatives are used in the creation of functional nanomaterials, as ligands in organometallic chemistry, and in asymmetric catalysis. nih.gov The ability to easily convert pyridine into various functional derivatives makes it an invaluable tool for chemists seeking to design and synthesize novel compounds with specific properties. nih.gov
Overview of Ethyl 2-phenylpyridine-3-carboxylate within Pyridine Chemistry
Within the broad family of pyridine derivatives, this compound holds a specific and important position. This compound features a pyridine ring substituted at the 2-position with a phenyl group and at the 3-position with an ethyl carboxylate group. This particular arrangement of substituents provides a unique platform for further chemical transformations and has been explored for its potential in various applications.
The presence of the phenyl group at the 2-position influences the electronic properties of the pyridine ring, while the ethyl carboxylate group at the 3-position serves as a versatile handle for a range of chemical reactions. This ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in coupling reactions to build more complex molecular architectures.
Below is a table summarizing the key structural features and properties of this compound:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 144501-28-0 |
| Molecular Formula | C14H13NO2 |
| Molecular Weight | 227.26 g/mol |
| Structure | A pyridine ring with a phenyl group at position 2 and an ethyl carboxylate group at position 3. |
This data is compiled from publicly available chemical databases.
Research Trajectory and Unexplored Avenues for Pyridine Carboxylates
The research trajectory for pyridine carboxylates has been driven by their immense potential in medicinal chemistry and materials science. In the pharmaceutical sector, the focus has been on synthesizing novel pyridine derivatives as potential therapeutic agents. nih.govdovepress.comresearchgate.net The ability of the pyridine scaffold to interact with biological targets has led to the development of drugs for a wide range of diseases. nih.gov The global market for pyridine and its derivatives is substantial and projected to grow, driven by its applications in the pharmaceutical and agrochemical industries. grandviewresearch.commarketresearchfuture.com
In materials science, research is increasingly focused on the development of pyridine-based materials with specific optical and electronic properties. ontosight.ai The unique photophysical properties of some pyridine derivatives make them suitable for applications in areas such as organic light-emitting diodes (OLEDs) and sensors.
Despite the extensive research, several avenues for pyridine carboxylates remain underexplored. The development of more efficient and sustainable synthetic methods for the preparation of functionalized pyridine carboxylates is an ongoing area of interest. rsc.org Green chemistry approaches, utilizing environmentally benign catalysts and solvents, are becoming increasingly important. rsc.org
Furthermore, the full potential of pyridine carboxylates in the development of advanced materials is yet to be realized. Research into novel polymers, metal-organic frameworks (MOFs), and functional dyes based on these scaffolds could lead to exciting new technologies. The exploration of their fungistatic and other biological activities beyond traditional pharmaceutical applications also presents a promising area for future investigation. rsc.org The synthesis of highly functionalized and multi-substituted pyridine carboxylates, like those derived from thienopyridines, opens up possibilities for creating complex molecules with unique properties and applications. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-phenylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-17-14(16)12-9-6-10-15-13(12)11-7-4-3-5-8-11/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHOSUIKZMCYGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445752 | |
| Record name | 2-Phenyl-nicotinic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144501-28-0 | |
| Record name | 2-Phenyl-nicotinic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Methodologies for the Synthesis of Ethyl 2 Phenylpyridine 3 Carboxylate
Direct Synthetic Approaches
Direct synthetic methods for the preparation of Ethyl 2-phenylpyridine-3-carboxylate and related structures often involve the construction of the pyridine (B92270) ring from acyclic precursors or the modification of existing pyridine derivatives.
Esterification Protocols for Pyridine Carboxylates
A common and straightforward method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 2-phenylpyridine-3-carboxylic acid. The Fischer esterification is a widely employed protocol for this transformation. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The equilibrium of the reaction is driven towards the formation of the ester by using a large excess of the alcohol and by the removal of water as it is formed. masterorganicchemistry.com
A cyclic process for the manufacture of pyridine esters has also been developed, which involves reacting a pyridine carboxylic acid with an alcohol in the presence of a strong acid salt of a pyridine carboxylic acid ester as a catalyst at reflux temperatures. google.com The resulting ester is then recovered by distillation. google.com
| Esterification Method | Reagents | Catalyst | Key Features |
| Fischer Esterification | 2-phenylpyridine-3-carboxylic acid, Ethanol | H₂SO₄, TsOH | Equilibrium-driven, requires excess alcohol and water removal. masterorganicchemistry.commasterorganicchemistry.com |
| Cyclic Process | Pyridine carboxylic acid, Alcohol | Strong acid salt of a pyridine carboxylic acid ester | Reaction at reflux, product recovered by distillation. google.com |
Condensation and Cyclization Reactions in Pyridine Ring Construction
The construction of the pyridine ring itself is often achieved through condensation and cyclization reactions of aldehydes, ketones, and α,β-unsaturated carbonyl compounds with a source of ammonia (B1221849). nih.gov One of the classical methods is the Hantzsch pyridine synthesis, which, in its modified form, can lead to asymmetrically substituted pyridines. These reactions typically involve the formation of carbon-carbon bonds through Michael or aldol-type reactions, followed by cyclization and aromatization. nih.gov
For instance, the condensation of 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal with ethyl cyanoacetate (B8463686) in acetic acid in the presence of ammonium (B1175870) acetate (B1210297) can yield either a 2-hydroxy- or a 2-amino-6-phenyl-5-arylazonicotinic acid ethyl ester, depending on the reaction conditions. nih.gov This highlights how condensation strategies can be tailored to produce a variety of substituted pyridine carboxylates.
Multi-Component Reactions (MCRs) and Their Adaptations
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound in a single step from three or more starting materials. These reactions are highly valued for their ability to rapidly generate molecular diversity.
While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied. For example, a one-pot, three-component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water has been reported, showcasing the potential of MCRs in constructing substituted N-heterocyclic carboxylates. growingscience.com A hypothetical MCR for the target molecule could involve the reaction of a benzaldehyde (B42025) derivative, a β-keto ester, and an enamine or ammonia source. Copper-catalyzed three-component reactions have also been utilized for the construction of polycyclic tetrahydrocarbazoles, demonstrating the utility of transition metals in facilitating complex MCRs. beilstein-journals.org
Catalytic Synthesis Techniques
Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. Palladium and ruthenium catalysts have emerged as powerful tools for the synthesis of substituted pyridines.
Palladium-Catalyzed C-C Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon bonds. The C-H activation of 2-phenylpyridine (B120327) using palladium catalysts has been a subject of study. nih.govnih.gov This strategy allows for the direct functionalization of the pyridine and phenyl rings.
While a direct palladium-catalyzed synthesis of this compound is not explicitly detailed, a plausible route could involve the palladium-catalyzed carboxylation of a 2-phenylpyridine precursor, followed by esterification. Palladium-catalyzed carboxylation reactions of aryl halides and triflates are well-established methods for introducing a carboxylic acid group. mdpi.com More recently, a palladium-catalyzed cyanoesterification of cyclopropenes has been developed, demonstrating the versatility of palladium in forming both a nitrile and an ester group in a single transformation. organic-chemistry.org
| Catalyst System | Reactants | Reaction Type | Potential Application |
| Pd(OAc)₂ / Ligand | 2-phenylpyridine, CO₂, Esterifying agent | C-H activation and carboxylation | Direct synthesis of the target molecule. nih.govmdpi.com |
| Pd₂(dba)₃ / Xantphos | Aryl halide, Ethyl cyanoformate | Cross-coupling/Cyanoesterification | Synthesis of related functionalized pyridines. organic-chemistry.org |
Ruthenium-Catalyzed Methodologies for Pyridine Synthesis
Ruthenium catalysts have shown significant promise in the synthesis and functionalization of pyridine derivatives. Carboxylate-assisted ruthenium-catalyzed direct alkylations of ketimines have been reported, showcasing the directing group ability of nitrogen-containing functionalities in C-H activation. acs.org
More specifically, ruthenium-catalyzed C-H arylation of diverse aryl carboxylic acids, including pyridine carboxylates, with aryl and heteroaryl halides has been demonstrated. acs.org This methodology provides a direct route to introduce a phenyl group at the 2-position of a pyridine-3-carboxylate scaffold. The reaction is catalyzed by ruthenium ligated to tricyclohexylphosphine (B42057) or di-tert-butylbipyridine. acs.org Furthermore, ruthenium catalysts have been employed for the direct arylation of 2-phenylpyridine with (hetero)aryl chlorides in water, indicating the potential for environmentally benign synthetic routes. mdpi.com A one-pot transformation for the synthesis of highly substituted indoles has also been developed using a ruthenium(II)-catalyzed intermolecular oxidative annulation of phenyl isocyanates with ethyl phenyl propiolates. nih.gov
| Ruthenium Catalyst System | Reaction Type | Substrates | Key Feature |
| Ruthenium with tricyclohexylphosphine or di-tert-butylbipyridine | C-H Arylation | Pyridine carboxylates and aryl halides | Direct introduction of the phenyl group. acs.org |
| [RuCl₂(η⁶,η¹–1–arylmethyl–3-butylbenzimidazole–2–ylidene)] | Direct Arylation | 2-phenylpyridine and (hetero)aryl chlorides | Catalysis in water. mdpi.com |
Microwave-Assisted and Flow Chemistry Applications in Pyridine Derivatization
Modern synthetic chemistry has increasingly adopted technologies like microwave irradiation and continuous flow processing to accelerate reaction rates, improve yields, and enhance safety and scalability. These techniques are particularly well-suited for the synthesis of functionalized pyridine derivatives.
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions directly and efficiently. This often leads to a dramatic reduction in reaction times, from hours to minutes, and can improve product yields by minimizing the formation of side products. researchgate.netrsc.org The synthesis of substituted pyridines can be effectively accelerated under microwave conditions. For instance, multicomponent reactions, such as the Hantzsch pyridine synthesis or related cycloadditions, benefit significantly from microwave heating. jocpr.comresearchgate.net A plausible microwave-assisted approach to this compound could involve a one-pot, three-component reaction of an appropriate arylglyoxal, an active methylene (B1212753) compound, and an ammonia source, irradiated at elevated temperatures for a short duration. rsc.org This method offers advantages in terms of speed and efficiency over conventional heating methods. jocpr.com
Flow Chemistry Applications:
Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product consistency, higher yields, and enhanced safety, particularly for highly exothermic or hazardous reactions. The synthesis of various heterocyclic scaffolds, including pyridines, has been successfully adapted to flow systems. uc.ptmdpi.com A sequential flow process for synthesizing this compound could be envisioned where reagents are pumped through heated reactor coils, potentially passing through packed beds of solid-supported catalysts or reagents to facilitate the reaction and simplify purification. researchgate.net This approach is highly scalable and can be automated for the efficient production of pyridine libraries. thieme-connect.comrsc.org
Precursor-Based Synthesis Pathways
The construction of the 2-phenylpyridine-3-carboxylate core often relies on the strategic use of highly functionalized precursors that are either elaborated into the final pyridine ring or used as a scaffold for substitution.
One of the most powerful and versatile methods for introducing the C2-phenyl group onto a pre-existing pyridine ring is through palladium-catalyzed cross-coupling reactions. nih.govrsc.org Ethyl 2-chloropyridine-3-carboxylate serves as an ideal precursor for this strategy.
The Suzuki-Miyaura cross-coupling reaction is a prominent example, involving the reaction of the chloropyridine with a phenylboronic acid derivative in the presence of a palladium catalyst and a base. researchgate.netudel.edu This reaction is highly efficient for forming carbon-carbon bonds and tolerates a wide variety of functional groups. researchgate.net The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields. mdpi.com
Below is a table summarizing typical conditions for Suzuki-Miyaura coupling reactions involving chloropyridines, which could be adapted for the synthesis of this compound.
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | Na₂CO₃ | H₂O / Toluene | 100 | High | researchgate.net |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane / H₂O | 80-100 | Good to Excellent | mdpi.com |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | Good to Excellent | nih.gov |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | High | N/A |
| This table presents generalized conditions from literature and specific results may vary based on substrates. |
The general reaction scheme is as follows:
Oxazole (B20620) derivatives can serve as valuable precursors for pyridine synthesis through a [4+2] cycloaddition reaction, commonly known as the Kondrat'eva pyridine synthesis, which is a type of Diels-Alder reaction. researchgate.netresearchgate.net In this approach, an oxazole acts as the diene component, reacting with a dienophile (an alkene or alkyne) to form a bicyclic intermediate. This intermediate subsequently undergoes a retro-Diels-Alder reaction, typically with the loss of a small molecule like water or alcohol, to aromatize into the pyridine ring. acs.org
For the synthesis of this compound, a plausible strategy involves the reaction of a 2-phenyl-substituted oxazole (e.g., Ethyl 2-phenyloxazole-4-carboxylate) with a suitable dienophile. The substituents on both the oxazole and the dienophile determine the final substitution pattern of the pyridine product. The reaction can be promoted thermally or by using Lewis acids. thieme-connect.com This methodology provides a powerful route to highly substituted pyridines that might be difficult to access through other methods. researchgate.net
| Oxazole Precursor | Dienophile | Conditions | Product Type | Reference |
| 5-Ethoxyoxazoles | Various Alkenes | Nd(OTf)₃, Room Temp. | 3-Hydroxypyridines | researchgate.net |
| Substituted Oxazoles | Olefins | Thermal | Substituted Pyridines | researchgate.net |
| Oxazole-olefins | N/A (Intramolecular) | Cu(OTf)₂ | Fused Pyridines | researchgate.net |
| This table illustrates the versatility of the oxazole Diels-Alder reaction for pyridine synthesis. |
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. Ethyl cyanoacetate is a classic active methylene reagent frequently employed in MCRs for the synthesis of pyridine derivatives. researchgate.netchemprob.org
One of the most well-known methods is the Hantzsch pyridine synthesis, which traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. wikipedia.orgchemtube3d.com A modified version of this reaction or other related MCRs can be adapted to produce the target molecule. For instance, a reaction involving benzaldehyde, ethyl cyanoacetate, another active methylene compound, and an ammonia source could be designed to yield a highly functionalized dihydropyridine, which is subsequently oxidized to the aromatic pyridine. organic-chemistry.orgscispace.com
Another relevant pathway is the reaction of chalcones (α,β-unsaturated ketones) with active methylene nitriles like ethyl cyanoacetate in the presence of an ammonia source, which can lead to substituted pyridine-3-carbonitriles or carboxylates. researchgate.net A four-component reaction of an enaminone, benzaldehyde, hydrazine, and ethyl cyanoacetate has also been reported to yield substituted pyridine derivatives. longdom.org These methods are valued for their atom economy and the ability to rapidly build molecular complexity from simple, readily available starting materials. researchgate.net
| Reaction Type | Key Reagents | Catalyst/Conditions | Product | Reference |
| Hantzsch-type | Aldehyde, β-Ketoester, NH₃ source | Heat or Catalyst (e.g., γ-Al₂O₃) | Dihydropyridine | lew.ro |
| Michael Addition/Cyclization | Acrylamide derivative, Ethyl cyanoacetate | Triethylamine, Ethanol | Phenylpyridine-3-carboxylate | ekb.eg |
| Four-Component Reaction | Enaminone, Benzaldehyde, Hydrazine, Ethyl cyanoacetate | Ammonium acetate, H₂O | Pyrazolo[3,4-b]pyridine | longdom.org |
| This table showcases various multicomponent strategies utilizing ethyl cyanoacetate for pyridine synthesis. |
Advanced Chemical Transformations and Reactivity of Ethyl 2 Phenylpyridine 3 Carboxylate
Directed C-H Bond Functionalization
The nitrogen atom of the pyridine (B92270) ring in Ethyl 2-phenylpyridine-3-carboxylate acts as an effective coordinating atom, or directing group, for transition metal catalysts. This chelation-assisted strategy facilitates the selective cleavage and functionalization of the otherwise unreactive C-H bond at the ortho-position of the phenyl ring. rsc.org This approach is a cornerstone of modern synthetic chemistry, offering an atom-economical route to elaborate molecular complexity. researchgate.net
Palladium-catalyzed direct arylation is a prominent method for forming biaryl linkages, and the 2-phenylpyridine (B120327) scaffold is a classic substrate for this transformation. researchgate.netnih.gov In the context of this compound, the pyridine nitrogen directs the palladium catalyst to the ortho-C-H bond of the phenyl ring, leading to the formation of a five-membered cyclopalladated intermediate. rsc.org This key intermediate then reacts with an arylating agent to yield the ortho-arylated product.
A variety of arylating agents can be employed, including arylboronic acids, potassium aryltrifluoroborates, and diaryliodonium salts. rsc.orgnih.govresearchgate.net The reaction is generally robust, tolerating a range of functional groups on both the 2-phenylpyridine system and the incoming aryl group. For instance, palladium acetate (B1210297) (Pd(OAc)₂) is a commonly used catalyst, often in the presence of an oxidant to regenerate the active catalytic species. nih.govresearchgate.net Studies on related 2-phenylpyridine systems show that both electron-donating and electron-withdrawing substituents on the arylating agent are generally well-tolerated, providing a versatile route to a wide array of substituted biaryl compounds. rsc.orgnih.gov
| Arylating Agent | Catalyst/Conditions | Product Structure | Expected Outcome |
|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂, Oxidant, Heat | Formation of Ethyl 2-(biphenyl-2-yl)pyridine-3-carboxylate. | |
| Potassium 4-methoxyphenyltrifluoroborate | Pd(OAc)₂, Cu(OAc)₂, p-Benzoquinone, Dioxane, 120°C | High yield of the corresponding methoxy-substituted biaryl product. researchgate.net | |
| Diphenyliodonium tetrafluoroborate | Pd(OAc)₂, Acetic Acid, 100°C | Efficient phenylation at the ortho-position. nih.gov | |
| 4-Nitrophenylboronic acid | Pd(OAc)₂, Oxidant, Heat | Successful coupling, with electron-poor boronic acids often giving high yields. nih.gov |
Beyond C-C bond formation, directed C-H functionalization can also be used to install C-O bonds. C-H acyloxylation introduces an acyloxy group (-OOCR) onto the phenyl ring, typically using a carboxylic acid as the reagent. Various catalytic systems, including those based on palladium, rhodium, and copper, have been developed for this purpose. nih.govnih.govrsc.orgnih.gov For 2-phenylpyridine systems, copper-catalyzed direct ortho-acyloxylation with carboxylic acids has been achieved using oxygen as a green oxidant. nih.gov This method is effective for a range of aromatic, cinnamic, and aliphatic acids. nih.gov
Alkoxycarbonylation, the introduction of an ester group (-COOR), is another valuable transformation. Palladium-catalyzed oxidative alkoxycarbonylation of C-H bonds can be performed using carbon monoxide (CO) and an alcohol. researchgate.netscilit.comrsc.org This reaction provides a direct route to synthesize dicarboxylate derivatives from this compound, further expanding its synthetic utility. The reaction proceeds via the formation of a cyclopalladated intermediate, followed by CO insertion and reaction with an alcohol. scilit.com
| Reaction Type | Reagents | Catalyst | Product | Significance |
|---|---|---|---|---|
| Acyloxylation | Benzoic Acid, O₂ | Copper(II) catalyst | Ethyl 2-(2-(benzoyloxy)phenyl)pyridine-3-carboxylate | Direct formation of an aryl benzoate (B1203000) ester. nih.gov |
| Acyloxylation | Acetic Acid, PhI(OAc)₂ | Palladium(II) Acetate | Ethyl 2-(2-acetoxyphenyl)pyridine-3-carboxylate | Installation of a versatile acetoxy group. nih.gov |
| Alkoxycarbonylation | CO, Methanol (MeOH), Oxidant | Palladium(II) catalyst | Ethyl 2-(2-(methoxycarbonyl)phenyl)pyridine-3-carboxylate | Direct synthesis of a diester derivative. researchgate.netscilit.com |
| Alkoxycarbonylation | CO, Ethanol (B145695) (EtOH), O₂ | Palladium(II) catalyst | Ethyl 2-(2-(ethoxycarbonyl)phenyl)pyridine-3-carboxylate | Symmetrical diester synthesis using ethanol. rsc.org |
The mechanism of directed C-H functionalization in 2-phenylpyridine systems is well-studied and generally proceeds through a chelation-assisted pathway. rsc.orgnih.govnih.gov The catalytic cycle typically involves several key steps:
Coordination: The pyridine nitrogen of the substrate coordinates to the metal center (e.g., Pd(II)). nih.gov
C-H Activation/Cyclometalation: The metal center then interacts with the ortho C-H bond of the phenyl ring. This step, often considered the rate-determining step, leads to the cleavage of the C-H bond and the formation of a stable five-membered cyclometalated intermediate, such as a palladacycle. rsc.orgsemanticscholar.orgnih.gov This process is often described as a concerted metalation-deprotonation event. semanticscholar.org
Functionalization: The subsequent steps depend on the specific reaction.
For arylation with boronic acids, the mechanism can involve transmetalation followed by reductive elimination to form the C-C bond and regenerate the catalyst. researchgate.net
For reactions with diaryliodonium salts, an oxidative addition of the arylating agent to the palladacycle can form a Pd(IV) intermediate. nih.govnih.gov Subsequent C-C bond-forming reductive elimination releases the arylated product and regenerates a Pd(II) species. nih.gov
For acyloxylation , the mechanism is proposed to involve the oxidation of the Pd(II) palladacycle to a Pd(IV) species by an oxidant (like PhI(OAc)₂), followed by C-O bond-forming reductive elimination. nih.govnih.gov
The specific catalytic cycle, whether it proceeds via a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) manifold, is dictated by the nature of the reactants and the reaction conditions. nih.gov Kinetic studies and computational models have provided substantial evidence for these pathways, highlighting the crucial role of the directing group in facilitating selective and efficient C-H bond functionalization. semanticscholar.orgnih.gov
Derivatization via Classical Functional Group Interconversions
The pyridine ring within this compound is susceptible to both oxidation and reduction, offering pathways to different classes of compounds.
Oxidation: The nitrogen atom of the pyridine ring is a site for oxidation, typically leading to the formation of a pyridine N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain types of nucleophilic substitution. While direct oxidation of the target molecule is not extensively detailed, the general chemistry of pyridines suggests this is a feasible transformation. Additionally, the oxidation state of metal complexes derived from 2-phenylpyridine ligands can be modulated, which is a key aspect in their application in areas like organic light-emitting diodes (OLEDs) and photoredox catalysis. rsc.orgresearchgate.netwikipedia.org
Reduction: The pyridine ring can be fully hydrogenated to the corresponding piperidine (B6355638) ring under various reduction conditions, such as catalytic hydrogenation with H₂ gas over catalysts like platinum or rhodium. Mechanistic studies on the hydrogenation of substituted pyridines suggest a stepwise process involving the formation of di- and tetra-hydropyridine intermediates before the final piperidine product is obtained. rsc.org The reduction of this compound would yield Ethyl 2-phenylpiperidine-3-carboxylate, transforming the flat, aromatic heterocycle into a saturated, three-dimensional structure, which could have significantly different biological or material properties.
The ethyl carboxylate group at the 3-position is a versatile handle for generating a wide array of novel analogs. A primary route for derivatization is through hydrolysis of the ester to the corresponding carboxylic acid, 2-phenylpyridine-3-carboxylic acid. This acid can then be activated and coupled with a diverse range of amines or alcohols to form amides and different esters, respectively.
This strategy has been employed to synthesize series of novel N-(2-phenyl-3-pyridyl) carboxamide analogs for biological screening. nih.gov For example, by coupling the carboxylic acid intermediate with various substituted thiadiazole or isothiazole (B42339) amines, a library of potential plant elicitors was created. nih.gov This approach demonstrates the utility of this compound as a scaffold for generating combinatorial libraries for drug discovery and agrochemical research. researchgate.netresearchgate.netnih.gov
| Reaction Sequence | Reagents | Intermediate | Final Product Class | Application |
|---|---|---|---|---|
| 1. Ester Hydrolysis 2. Amide Coupling | 1. NaOH or LiOH 2. Amine (R-NH₂), Coupling agent (e.g., HATU, EDC) | 2-Phenylpyridine-3-carboxylic acid | N-substituted-2-phenylpyridine-3-carboxamides | Synthesis of biologically active compounds, such as potential plant elicitors. nih.gov |
| Transesterification | Alcohol (R-OH), Acid or Base catalyst | N/A | Alkyl 2-phenylpyridine-3-carboxylates | Modification of ester group to tune physical or chemical properties. |
| Ester Reduction | LiAlH₄ or other reducing agents | (2-Phenylpyridin-3-yl)methanol | Pyridyl-methanols | Creation of alcohol derivatives for further functionalization. |
Coordination Chemistry and Metal Complex Formation
The field of coordination chemistry investigates the formation and properties of coordination complexes, which consist of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. This compound, as a member of the pyridine carboxylate family, exhibits significant potential as a ligand in the formation of diverse metal complexes. Its unique structural arrangement, featuring a pyridine nitrogen atom and a carboxylate oxygen atom, allows it to engage in chelation, a process that contributes to the stability of the resulting complexes.
Ligand Design and Chelating Properties of Pyridine Carboxylates
Pyridine carboxylates are a versatile class of ligands in coordination chemistry due to their ability to form stable chelate rings with metal ions. The stability of these complexes is enhanced by the "chelate effect," which describes the increased stability of a complex containing a polydentate ligand (one that binds to the metal at more than one point) compared to a complex with analogous monodentate ligands. youtube.com
The chelating properties of ligands like this compound are dictated by the presence of multiple donor atoms that can bind to a single metal center. youtube.comontosight.ai In this case, the key donor atoms are the nitrogen of the pyridine ring and an oxygen atom from the carboxylate group. This arrangement allows the molecule to act as a bidentate ligand, forming a stable five- or six-membered ring upon coordination with a metal ion. nih.gov The formation of such N,O-chelates is a common feature in the coordination chemistry of platinum and other transition metals. nih.gov
Formation of Transition Metal Complexes (e.g., Ir, Ru, Cu, Mn, Rh)
The bidentate N,O-chelating ability of pyridine carboxylates makes them suitable ligands for a wide array of transition metals, leading to complexes with interesting photophysical, catalytic, and magnetic properties.
Iridium (Ir) Complexes: Iridium(III) complexes are of significant interest, particularly in the field of organic light-emitting diodes (OLEDs), due to their phosphorescent properties. mdpi.com Ligands based on 2-phenylpyridine are fundamental in this area. While direct examples with this compound are not prevalent in the literature, the coordination of similar structures is well-documented. For instance, binuclear iridium(III) complexes have been synthesized using terpyridine-dicarboxylic acid as a bridging ligand, where the iridium centers are also coordinated by 2-phenylpyridine ligands. epfl.ch The synthesis typically involves the reaction of a chloro-bridged iridium dimer, such as [Ir(ppy)₂Cl]₂ (where ppy = 2-phenylpyridine), with the N,N- or N,O-chelating ligand. nih.govnih.gov The resulting complexes often exhibit intense luminescence. epfl.ch
Ruthenium (Ru) Complexes: Ruthenium complexes featuring pyridine-based ligands have been extensively studied for their catalytic and photochemical activities. nih.govrsc.org Pyridine carboxamide and pyridine carboxylic acid ligands readily form stable octahedral complexes with Ruthenium(II) and Ruthenium(III). nih.govnih.gov The synthesis often involves the reaction of a ruthenium precursor, like [RuCl₂(PPh₃)₃] or an arene-ruthenium dimer, with the pyridine carboxylate ligand. rsc.orgnih.gov The ligand typically coordinates in a bidentate N,O-chelating fashion, forming a five-membered ring. nih.gov These complexes have shown catalytic efficiency in processes such as transfer hydrogenation. nih.gov
Copper (Cu) Complexes: Copper(II) ions readily form complexes with pyridine-containing ligands due to their affinity for nitrogen and oxygen donor atoms. rsc.org Pyridine dicarboxylate and carboxamide ligands have been used to synthesize a variety of mono-, di-, tri-, and even tetranuclear copper(II) complexes. researchgate.netrsc.org The coordination geometry around the Cu(II) center can vary from square planar to distorted octahedral, depending on the specific ligand and reaction conditions. mdpi.com The synthesis of these complexes can be achieved by reacting a copper(II) salt, such as copper(II) nitrate (B79036) or chloride, with the pyridine carboxylate ligand in a suitable solvent. rsc.org
Manganese (Mn) Complexes: Manganese complexes with carboxylate-rich ligands, including pyridine dicarboxylates, are of interest in bioinorganic chemistry and as single-molecule magnets. ias.ac.inufl.edu Pyridine-2,6-dicarboxylic acid, for example, reacts with manganese(III) acetate to form a high-spin Mn(III) complex where the ligand binds in a tridentate O,N,O fashion. ias.ac.in The synthesis of such complexes often involves the direct reaction of a manganese salt with the ligand in a solvent like methanol. ias.ac.in The resulting structures can range from mononuclear species to complex polynuclear clusters. ufl.edu
Rhodium (Rh) Complexes: Rhodium complexes containing pyridine carboxylic acid ligands have been investigated for their reactivity and catalytic applications, particularly in carbonylation reactions. st-andrews.ac.ukscispace.com The reaction of [Rh(CO)₂Cl]₂ with pyridine-2-carboxylic acid yields a rhodium(I) dicarbonyl chelate complex where the ligand is coordinated through the nitrogen and a carboxylate oxygen. st-andrews.ac.ukscispace.com These rhodium(I) complexes can undergo oxidative addition reactions with various electrophiles to form stable rhodium(III) complexes. st-andrews.ac.ukscispace.com
Mechanistic Elucidation and Kinetic Studies of Reactions Involving Ethyl 2 Phenylpyridine 3 Carboxylate
Catalytic Cycle Analysis in Transition Metal-Mediated Transformations
Transition metal-catalyzed reactions, particularly those mediated by palladium, are pivotal for the functionalization of 2-phenylpyridine (B120327) derivatives. The catalytic cycles for these reactions are generally understood to proceed through a sequence of fundamental organometallic steps. In the context of C–H activation of 2-phenylpyridines, the pyridine (B92270) nitrogen atom acts as an effective directing group, guiding the catalyst to a specific C–H bond on the phenyl ring. rsc.org
A plausible catalytic cycle for the palladium-catalyzed C–H arylation of a 2-phenylpyridine substrate is initiated by the coordination of the pyridine nitrogen to a Pd(II) catalyst. This is followed by a chelation-assisted C–H activation step, often referred to as cyclometalation, to form a five-membered palladacycle intermediate. rsc.org This palladacycle is a key intermediate that has been observed and characterized in studies of related 2-phenylpyridine systems. nih.gov The subsequent step involves oxidative addition of an aryl halide or a similar arylating agent to the Pd(II) center, leading to a Pd(IV) intermediate. Finally, reductive elimination from the Pd(IV) species forms the C–C bond of the arylated product and regenerates the active Pd(II) catalyst, thus completing the catalytic cycle. rsc.org In some instances, particularly with diaryliodonium salts as the arylating agent, the turnover-limiting step has been identified as the oxidation of a dimeric Pd(II) palladacycle. nih.gov
While specific studies on ethyl 2-phenylpyridine-3-carboxylate are not extensively detailed in the literature, the general mechanism for 2-phenylpyridines provides a robust framework for understanding its reactivity. The presence of the ethyl carboxylate group at the 3-position of the pyridine ring can influence the electronic properties of the pyridine nitrogen and, consequently, its coordination to the metal center.
Table 1: Proposed General Steps in the Palladium-Catalyzed C-H Arylation of this compound
| Step | Description | Intermediate |
| 1 | Coordination of the pyridine nitrogen of this compound to the Pd(II) catalyst. | Catalyst-substrate complex |
| 2 | Chelation-assisted C–H activation (cyclometalation) at the ortho-position of the phenyl ring. | Palladacycle |
| 3 | Oxidative addition of the arylating agent (e.g., Ar-X) to the palladacycle. | Pd(IV) intermediate |
| 4 | Reductive elimination of the arylated product. | Arylated product complex |
| 5 | Regeneration of the active Pd(II) catalyst. | Pd(II) catalyst |
This table presents a generalized catalytic cycle based on known mechanisms for 2-phenylpyridine derivatives.
Influence of Directing Groups and Additives on Reaction Pathways
The regioselectivity of C–H functionalization reactions involving this compound is primarily controlled by the directing groups present in the molecule. The pyridine nitrogen is a powerful directing group, facilitating the activation of the ortho-C–H bonds of the 2-phenyl group through the formation of a stable five-membered cyclometalated intermediate. rsc.org This directing effect is a common strategy to achieve high levels of regioselectivity in C-H activation chemistry. rsc.org
Additives also play a crucial role in the reaction pathways. Carboxylates, for instance, can act as assisting ligands in the C–H activation step. Studies on 2-phenylpyridine have shown that carboxylate-assisted C–H activation can proceed via a concerted metalation-deprotonation (CMD) mechanism. nih.govsemanticscholar.orgresearchgate.net In this mechanism, the carboxylate ligand acts as an internal base to abstract a proton from the C–H bond as the metal center coordinates to the carbon. The strength of the carboxylic acid additive can influence the reaction rate, with stronger acids leading to more electrophilic metal centers and accelerating the C–H activation step. nih.govsemanticscholar.org
Kinetic Isotope Effect (KIE) Investigations for Rate-Determining Steps
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. wikipedia.orglibretexts.orgprinceton.edu A primary KIE (typically kH/kD > 2) is observed when a C–H bond is broken in the rate-determining step of a reaction. princeton.edu In the context of C–H activation of 2-phenylpyridines, a significant primary deuterium (B1214612) KIE would provide strong evidence that the C–H bond cleavage is indeed the turnover-limiting step. nih.gov
While specific KIE studies on this compound are not prominently available, investigations on related 2-phenylpyridine systems in palladium-catalyzed C–H arylation have shown significant primary KIEs, suggesting that C–H activation is often the rate-determining step. nih.gov However, it is important to note that the absence of a KIE does not necessarily rule out C–H bond cleavage in the rate-determining step, as other steps in the catalytic cycle, such as the oxidative addition, could be rate-limiting. epfl.ch
Table 2: Illustrative Kinetic Isotope Effect Data for a Hypothetical C-H Activation Reaction
| Substrate | Rate Constant (k) | kH/kD | Implication |
| This compound | kH | \multirow{2}{*}{4.5} | C-H bond cleavage is likely the rate-determining step. |
| Ethyl 2-(phenyl-d5)-pyridine-3-carboxylate | kD |
This is a hypothetical data table for illustrative purposes, based on typical KIE values observed for C-H activation in related systems.
The magnitude of the KIE can also provide insights into the transition state geometry of the C–H bond cleavage. A linear and symmetric transition state for the proton transfer is expected to exhibit a maximal KIE. princeton.edu
Computational Chemistry in Mechanistic Hypothesis Validation (e.g., DFT Studies)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for validating mechanistic hypotheses in transition metal-catalyzed reactions. nih.govsemanticscholar.orgresearchgate.net DFT calculations can provide detailed information about the geometries and energies of reactants, intermediates, and transition states along a proposed reaction pathway.
For reactions involving 2-phenylpyridine derivatives, DFT studies have been employed to investigate the mechanism of carboxylate-assisted C–H activation. nih.govsemanticscholar.orgresearchgate.net These studies have supported a concerted metalation-deprotonation mechanism, where the carboxylate ligand facilitates the proton abstraction. The calculations can reveal the structure of the key transition state and provide an estimation of the activation energy barrier. nih.govsemanticscholar.org
In the case of this compound, DFT calculations could be used to:
Model the coordination of the substrate to the metal catalyst.
Calculate the energy profile of the C–H activation step, comparing different possible pathways.
Investigate the electronic influence of the ethyl carboxylate group on the stability of intermediates and transition states.
Predict the geometries of the palladacycle and other key intermediates in the catalytic cycle.
While specific DFT studies on this compound are not readily found in the literature, the methodologies applied to similar systems provide a clear blueprint for how such computational investigations would be conducted to provide a deeper understanding of its reactivity. researchgate.net
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Ethyl 2-phenylpyridine-3-carboxylate, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the ethyl ester protons and the protons on the two aromatic rings. The phenyl and pyridine (B92270) protons will appear in the characteristic aromatic region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns revealing their relative positions. The ethyl group will present as a quartet and a triplet in the upfield region, characteristic of an ethyl ester.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyridine-H6 | 8.6 - 8.8 | dd | ~4.8, 1.7 |
| Pyridine-H4 | 8.0 - 8.2 | dd | ~7.8, 1.7 |
| Pyridine-H5 | 7.4 - 7.6 | dd | ~7.8, 4.8 |
| Phenyl-H (ortho) | 7.6 - 7.8 | m | - |
| Phenyl-H (meta, para) | 7.3 - 7.5 | m | - |
| -O-CH₂- | 4.2 - 4.4 | q | ~7.1 |
Note: This is a predicted data table based on known values for 2-phenylpyridine (B120327) and ethyl nicotinate (B505614) derivatives. rsc.orgnih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their hybridization and electronic environment. The spectrum for this compound will show signals for the carbonyl carbon of the ester, the carbons of the two aromatic rings, and the two carbons of the ethyl group. The carbonyl carbon is typically found significantly downfield.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | 165 - 167 |
| C2 (Pyridine) | 156 - 158 |
| C6 (Pyridine) | 149 - 151 |
| C4 (Pyridine) | 137 - 139 |
| C1' (Phenyl, ipso) | 138 - 140 |
| C2', C3', C4', C5', C6' (Phenyl) | 128 - 130 |
| C5 (Pyridine) | 123 - 125 |
| C3 (Pyridine) | 127 - 129 |
| -O-CH₂- | 61 - 63 |
Note: This is a predicted data table based on known values for 2-phenylpyridine and related pyridine esters. rsc.orgresearchgate.netchemicalbook.com
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation patterns upon ionization.
For this compound (C₁₄H₁₃NO₂), the molecular weight is 227.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at m/z = 227.
The fragmentation of the molecular ion is expected to follow predictable pathways characteristic of aromatic esters. Key fragmentation processes include:
Loss of an ethoxy radical (•OCH₂CH₃): This is a common fragmentation for ethyl esters, leading to the formation of a stable acylium ion. This would produce a peak at m/z 182 ([M - 45]⁺).
Loss of ethene via McLafferty rearrangement: This is less likely if no gamma-hydrogen is available on the pyridine ring itself, but cleavage of the ester can occur.
Loss of carbon monoxide (CO): Following the loss of the ethoxy group, the resulting acylium ion can lose CO to form a phenylpyridine cation. This would result in a peak at m/z 154.
Formation of Phenyl and Pyridine Fragments: Cleavage of the bond between the two rings can lead to fragments corresponding to the phenyl cation (m/z 77) and other characteristic pyridine-based fragments.
Predicted Major Mass Spectrometry Fragments
| m/z | Proposed Fragment Identity |
|---|---|
| 227 | [M]⁺˙ (Molecular Ion) |
| 182 | [M - OCH₂CH₃]⁺ |
| 155 | [M - C₂H₄O₂]⁺˙ or [2-phenylpyridine]⁺˙ |
| 154 | [M - OCH₂CH₃ - CO]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a compound. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.
The most prominent peaks would include:
A strong, sharp absorption band for the carbonyl (C=O) stretch of the ester group, typically appearing in the range of 1710-1730 cm⁻¹. researchgate.net
C-O stretching vibrations from the ester group, which would appear as two bands in the 1300-1000 cm⁻¹ region.
Aromatic C=C and C=N stretching vibrations from the phenyl and pyridine rings, visible in the 1600-1450 cm⁻¹ region.
Aromatic C-H stretching vibrations appearing just above 3000 cm⁻¹.
Aliphatic C-H stretching vibrations from the ethyl group, appearing just below 3000 cm⁻¹.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl & Pyridine) |
| 2980 - 2850 | C-H Stretch | Aliphatic (Ethyl group) |
| 1730 - 1710 | C=O Stretch | Ester |
| 1600 - 1450 | C=C and C=N Stretch | Aromatic Rings |
| 1300 - 1200 | C-O Stretch | Ester (asymmetric) |
| 1150 - 1050 | C-O Stretch | Ester (symmetric) |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, one can generate a detailed electron density map, from which atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision.
While a specific crystal structure for this compound is not publicly available, analysis of closely related substituted ethyl phenyl-pyridine carboxylate structures allows for a reliable prediction of its solid-state conformation. researchgate.netnih.gov
Key structural features expected from an X-ray analysis would include:
Molecular Conformation: A significant dihedral angle between the planes of the phenyl and pyridine rings is expected due to steric hindrance. In similar structures, this angle can range from approximately 30° to 60°. researchgate.net
Planarity: The pyridine ring and the attached carboxylate group (-COOC₂H₅) are likely to be nearly coplanar to maximize conjugation.
Bond Lengths and Angles: The C=O bond of the ester would be approximately 1.20-1.22 Å, and the C-O single bonds would be in the range of 1.33-1.45 Å. Bond lengths within the aromatic rings would reflect their aromatic character.
Intermolecular Interactions: The crystal packing would likely be stabilized by intermolecular interactions such as C-H···O or C-H···N hydrogen bonds and π-π stacking between the aromatic rings of adjacent molecules.
Predicted Crystallographic Parameters (based on analogs)
| Parameter | Expected Value/Observation |
|---|---|
| Dihedral Angle (Phenyl-Pyridine) | 30° - 60° |
| Ester Group Conformation | Likely extended and roughly coplanar with the pyridine ring |
| C=O Bond Length | ~1.21 Å |
| C-N Bond Lengths (Pyridine) | ~1.34 Å |
Complementary Spectroscopic Techniques (e.g., UV-Vis, ESR)
UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet and visible light, corresponding to the promotion of electrons to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated π-systems. The UV-Vis spectrum of this compound is expected to show strong absorptions due to π→π* transitions associated with the conjugated 2-phenylpyridine system. These would likely appear as intense bands below 300 nm. Weaker n→π* transitions, originating from the non-bonding electrons on the pyridine nitrogen and the carbonyl oxygen, may be observed as less intense shoulders at longer wavelengths (>300 nm). researchgate.netresearchgate.net
Electron Spin Resonance (ESR) Spectroscopy: Also known as Electron Paramagnetic Resonance (EPR), this technique is used to detect species with unpaired electrons, such as free radicals or certain transition metal ions. As this compound is a diamagnetic, closed-shell molecule, it has no unpaired electrons and is therefore ESR-inactive . The technique would not yield a spectrum for the neutral molecule under normal conditions. However, ESR spectroscopy could be a valuable tool to study the radical anion or radical cation of the molecule if it were generated through electrochemical or chemical reduction or oxidation, providing insight into the distribution of the unpaired electron density (spin density) across the aromatic system.
Research Applications in Medicinal Chemistry and Materials Science
Strategic Intermediate in the Synthesis of Complex Organic Architectures
The chemical reactivity of ethyl 2-phenylpyridine-3-carboxylate makes it a valuable starting material for the synthesis of more complex, fused heterocyclic systems. These larger molecules are often sought after for their potential pharmacological and photophysical properties. The presence of the ester and the pyridine (B92270) nitrogen allows for a variety of chemical transformations, enabling the construction of intricate molecular frameworks.
For instance, derivatives of ethyl pyridine-3-carboxylate are utilized in the synthesis of fused heterocycles such as imidazo[1,2-a]pyridines, thiazolidines, and spirothiazolidines. The synthetic pathways often involve the reaction of the pyridine nitrogen or transformations of the carboxylate group to build additional rings onto the initial pyridine scaffold. Similarly, furo[2,3-b]pyridine (B1315467) derivatives can be synthesized from appropriately substituted pyridines, highlighting the utility of the pyridine core in constructing diverse heterocyclic systems. These synthetic strategies are crucial for accessing novel chemical entities with unique three-dimensional structures.
Pharmacophore Development and Structure-Activity Relationship (SAR) Studies
The 2-phenylpyridine-3-carboxylate core is a recognized pharmacophore in medicinal chemistry. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Researchers utilize this core structure as a template to design and synthesize new molecules with specific therapeutic effects. By systematically modifying the substituents on the phenyl and pyridine rings, as well as the ester group, chemists can explore the structure-activity relationships (SAR) of these compounds. SAR studies are fundamental to understanding how chemical structure influences biological activity, guiding the optimization of lead compounds to enhance efficacy and reduce side effects.
Derivatives of the 2-phenylpyridine-3-carboxylate scaffold have been investigated for a wide range of biological activities, demonstrating the therapeutic potential of this class of compounds.
Anticancer Research: Numerous studies have explored the anticancer properties of pyridine derivatives. For example, substituted ethyl-2-phenacyl-3-phenylpyrrole-4-carboxylates have shown potent cytotoxic activity against various leukemia, lymphoma, and carcinoma cell lines. nih.gov The mechanism of action for some of these compounds involves the inhibition of DNA and protein synthesis. nih.gov Furthermore, iridium(III) complexes bearing 2-phenylpyridine (B120327) ligands have been investigated as anticancer agents, with their potency influenced by substituents on the ligand.
Antimicrobial Research: The pyridine moiety is a common feature in many antimicrobial agents. Researchers have synthesized and evaluated various 2-pyridone-3-carboxylic acid derivatives for their antibacterial activity, with some compounds showing excellent activity against Gram-positive bacteria like Staphylococcus aureus. Molecular docking studies suggest that these compounds may act by inhibiting DNA gyrase.
Neuroprotective Research: The search for new treatments for neurodegenerative diseases has led to the investigation of various heterocyclic compounds. While direct studies on this compound are limited, the broader class of pyridine derivatives is being explored for neuroprotective effects. For instance, 2-phenylpyridine and 3-phenylpyridine, found in tea, have been studied in the context of Parkinson's disease, although they were found to be unlikely causative agents. nih.gov
Anti-inflammatory Research: Pyridine derivatives have shown promise as anti-inflammatory agents. For example, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate has demonstrated anti-inflammatory and analgesic potential in preclinical studies. nih.gov The anti-inflammatory effects of some pyridine derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes.
The versatility of the this compound scaffold makes it an ideal candidate for the creation of compound libraries for high-throughput biological screening. By employing combinatorial chemistry techniques, researchers can generate a large number of structurally related derivatives in an efficient manner. These libraries can then be screened against various biological targets to identify new hit compounds with desired therapeutic activities. For example, a library of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, synthesized from an ethyl carboxylate precursor, was screened for anticancer activity, leading to the identification of compounds with inhibitory effects on cancer cell lines.
Utility in Advanced Materials Research
The photophysical properties of molecules containing the 2-phenylpyridine moiety have led to their application in the development of advanced materials.
Disperse Dyes: Derivatives of this compound have been used in the synthesis of new disperse dyes. For instance, ethyl-4,6-dihydroxy-2-oxo-1-phenyl-5-arylazopyridine-3-carboxylates have been prepared and shown to impart yellow to orange colors to polyester (B1180765) fibers.
Luminescent Materials and OLEDs: The 2-phenylpyridine ligand is a cornerstone in the field of phosphorescent organic light-emitting diodes (OLEDs). Iridium(III) complexes containing 2-phenylpyridine and its derivatives are highly efficient green and red phosphorescent emitters. These complexes exhibit high quantum yields and thermal stability, making them ideal for use in OLED displays. The emission color of these materials can be tuned by modifying the substituents on the 2-phenylpyridine ligand. Research in this area is focused on synthesizing new iridium complexes with improved efficiency and stability for next-generation displays and lighting.
| Application Area | Specific Use | Compound Class Example |
| Disperse Dyes | Coloring polyester fibers | Ethyl-4,6-dihydroxy-2-oxo-1-phenyl-5-arylazopyridine-3-carboxylates |
| Luminescent Materials | Phosphorescent emitters | Iridium(III) complexes with 2-phenylpyridine ligands |
| OLEDs | Green and red emitters | Tris(2-phenylpyridine)iridium(III) [Ir(ppy)3] |
Ligand Applications in Catalysis beyond Synthesis
For example, substituted pyridine ligands have been incorporated into diiron(II) complexes designed to mimic the active sites of certain enzymes and catalyze the selective oxidation of hydrocarbons. Additionally, the C-H activation of 2-phenylpyridine, assisted by carboxylate ligands and catalyzed by metals such as copper, palladium, and ruthenium, is an area of active research. nih.gov This type of reaction is fundamental to developing more efficient and selective catalytic processes for organic synthesis. The ability of the 2-phenylpyridine scaffold to coordinate with various transition metals opens up possibilities for its use in a wide range of catalytic transformations.
Future Perspectives and Emerging Research Avenues
Development of Sustainable Synthetic Methodologies
The future of synthesizing Ethyl 2-phenylpyridine-3-carboxylate and related pyridine (B92270) derivatives is increasingly focused on green and sustainable chemistry principles. Traditional synthetic routes are being re-evaluated to reduce environmental impact, improve efficiency, and lower costs. Key emerging methodologies include one-pot multicomponent reactions (MCRs), the use of environmentally benign solvents, and energy-efficient techniques like microwave-assisted synthesis. researchgate.netcitedrive.comnih.gov
MCRs are particularly advantageous as they combine multiple reaction steps into a single procedure, which minimizes waste, saves time, and increases atom economy. acs.org For instance, a functional and environmentally friendly procedure for designing novel pyridine derivatives involves a one-pot, four-component reaction under microwave irradiation in ethanol (B145695), offering excellent yields and short reaction times. acs.orgnih.gov The development of recyclable and green catalysts is another significant challenge being addressed to facilitate these reactions under mild conditions. acs.org These approaches stand in contrast to conventional methods which may involve longer reaction times and produce lower yields.
Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives
| Methodology | Advantages | Challenges |
|---|---|---|
| Microwave-Assisted Synthesis | Excellent yields (82-94%), pure products, short reaction times (2-7 min), low-cost processing. acs.orgnih.gov | Scalability for industrial production. |
| One-Pot Multicomponent Reactions | Eco-friendly, high atom economy, reduced reaction times, high synthetic efficiency. acs.org | Catalyst development for specific transformations. |
| Green Catalysts | Recyclable, operates under mild conditions, reduces waste. researchgate.netacs.org | Achieving high selectivity and activity. |
| Conventional Heating | Established and well-understood procedures. | Lower yields (71-88%), longer reaction times (6-9 h), higher energy consumption. acs.org |
Exploration of Novel Reactivity Patterns for Pyridine Carboxylates
Research into the reactivity of pyridine carboxylates, including this compound, is uncovering new pathways for molecular functionalization. A significant area of exploration is the carboxylate-assisted C–H activation of the phenylpyridine core. nih.govresearchgate.netrsc.org This strategy allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds, opening up avenues for creating complex molecular architectures. rsc.org
Transition-metal catalysis, employing metals such as palladium, copper, and ruthenium, is central to these advancements. nih.govresearchgate.net Studies have shown that the choice of metal and the nature of the carboxylate ligand can precisely control the efficiency and selectivity of C–H activation. For example, using stronger acids to derive the carboxylate ligands can accelerate the C–H activation step by making the metal catalyst more electrophilic. nih.govresearchgate.net This directed C–H activation is a powerful tool for modifying the structure of this compound, enabling the introduction of new functional groups and the synthesis of novel derivatives with tailored properties.
Integration with Advanced High-Throughput Screening and Combinatorial Chemistry
The structural scaffold of this compound is well-suited for integration into modern drug discovery and materials science workflows, particularly those involving high-throughput screening (HTS) and combinatorial chemistry. nih.gov HTS allows for the rapid testing of vast numbers of compounds against biological targets to identify "hits". ctppc.orgnih.gov
Combinatorial chemistry enables the creation of large, diverse libraries of related compounds by systematically combining different chemical building blocks. acs.org The synthesis of libraries based on the pyridine carboxylate framework can generate numerous analogs of this compound. acs.orgnih.gov These libraries can then be subjected to HTS to quickly screen for desired biological activities or material properties. researchgate.net This integrated approach accelerates the discovery process, moving from initial compound design to lead identification much more efficiently than traditional methods. ctppc.org The versatility of the pyridine ring system makes it a valuable component in creating compound libraries for screening against a wide array of biological targets. nih.gov
Computational Design and Predictive Modeling for Targeted Applications
Computational chemistry and molecular modeling are becoming indispensable tools for guiding the development of new applications for compounds like this compound. Techniques such as Density Functional Theory (DFT) are used to investigate the electronic structure and reactivity of molecules, providing insights that can predict their behavior in chemical reactions. nih.govresearchgate.netresearchgate.net
In silico studies, including molecular docking, are employed to predict how pyridine derivatives will interact with biological targets, such as enzymes or receptors. nih.govresearchgate.net This allows for the rational design of new compounds with enhanced activity or selectivity. For example, computational analysis can identify key structural features required for binding to a specific protein, guiding the synthesis of more potent derivatives. researchgate.net Furthermore, predictive models can assess pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), helping to identify candidates with better drug-like characteristics early in the discovery process. nih.gov Molecular dynamics simulations can also be used to study the stability and dynamic interactions of these molecules with their targets over time. researchgate.net
Table 2: Computationally Studied Properties of Pyridine Derivatives
| Computational Method | Properties Investigated | Application |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, reaction energetics, frontier molecular orbitals (FMOs), natural bond orbitals (NBOs). nih.govtandfonline.com | Predicting reactivity, understanding reaction mechanisms, analyzing molecular stability. nih.govresearchgate.net |
| Molecular Docking | Binding affinity, interaction modes with biological targets (e.g., COX-2). researchgate.net | In silico screening for anti-inflammatory or anticancer agents. nih.govresearchgate.netresearchgate.net |
| Molecular Dynamics (MD) Simulations | Dynamic interactions between ligands and target proteins, stability of complexes. researchgate.net | Validating docking results and assessing the stability of ligand-protein binding. |
| ADME Prediction | Absorption, Distribution, Metabolism, and Excretion properties. nih.gov | Assessing the drug-likeness and pharmacokinetic profile of potential therapeutic agents. |
Q & A
Basic: What are the standard synthetic routes for Ethyl 2-phenylpyridine-3-carboxylate, and how can reaction conditions be optimized?
This compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves reacting a boronate ester (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl derivatives) with halogenated pyridine precursors under Suzuki-Miyaura conditions. Key steps include:
- Using Pd(dppf)Cl₂ as a catalyst (0.14 mol%) and K₂CO₃ (2.5 eq.) in a dioxane/water solvent system at 55°C overnight .
- Post-reaction workup includes filtration through diatomaceous earth, ethyl acetate extraction, and concentration under reduced pressure. Yield optimization (e.g., 96% in ) depends on stoichiometric ratios and catalyst loading.
Basic: What analytical techniques are critical for structural elucidation of this compound?
Structural confirmation requires a combination of:
- X-ray crystallography : SHELX software (e.g., SHELXL97) refines bond lengths, angles, and torsional parameters. For example, C–C bond distances of 1.38–1.48 Å and C–N angles of 117.9–124.5° are typical .
- Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., ethyl ester protons at δ 1.2–1.4 ppm, aromatic protons at δ 7.2–8.5 ppm). LC-MS (e.g., ESI m/z 285.1 [M+H]⁺) confirms molecular weight .
Advanced: How can researchers resolve contradictions in regioselectivity during functionalization?
Regioselective functionalization (e.g., at pyridine C-2 vs. C-4) often depends on steric and electronic factors. Methodological approaches include:
- Computational modeling : Density functional theory (DFT) predicts electron density distribution to guide substitution sites. For example, electron-withdrawing groups at C-3 (ester) direct electrophiles to C-5 .
- Directed ortho-metalation : Using directing groups (e.g., sulfonyl or benzyl) to control lithiation sites, as seen in for benzylsulfanyl derivatives .
Advanced: What strategies address low yields in multi-step syntheses involving this compound?
Yield optimization in multi-step syntheses requires:
- Intermediate purification : Silica gel chromatography (hexane/EtOAc gradients) isolates high-purity intermediates, as demonstrated in with 80°C reaction conditions .
- Byproduct analysis : LC-MS or GC-MS identifies side products (e.g., de-esterified acids or dimerization artifacts). Adjusting solvent polarity (e.g., switching from dioxane to DMF) can suppress undesired pathways .
Basic: How is purity assessed for this compound in research settings?
Purity validation involves:
- HPLC : Reverse-phase C18 columns (ACN/water gradients) with UV detection at 254 nm.
- Elemental analysis : Confirming C, H, N, and S content within ±0.4% of theoretical values .
- Melting point consistency : Deviations >2°C indicate impurities, though many derivatives are oils (e.g., notes limited Sigma-Aldrich analytical data, necessitating in-house validation) .
Advanced: What computational tools model the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities. For example:
- Pyridine nitrogen and ester carbonyl groups act as hydrogen bond acceptors with protein active sites (e.g., kinase inhibitors in ) .
- Pharmacophore modeling identifies critical substituents (e.g., phenyl at C-2 enhances hydrophobic interactions) .
Advanced: How do crystallographic data resolve ambiguities in molecular conformation?
Single-crystal XRD with SHELXL refinement resolves:
- Torsional angles : Ethyl ester orientation (e.g., dihedral angles between pyridine and phenyl rings) impacts packing efficiency .
- Hydrogen bonding : Intermolecular C–H⋯O interactions stabilize crystal lattices, as seen in for cyclohexyl derivatives .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential respiratory irritancy (similar to ’s SDS guidelines for related esters) .
- Spill management : Absorb with vermiculite and neutralize with 5% acetic acid .
Advanced: How does solvent choice impact catalytic efficiency in its synthesis?
- Polar aprotic solvents (e.g., DMF, DMAc) enhance Pd catalyst activity but may increase ester hydrolysis. achieved 80% yield in DMAc at 80°C .
- Water-tolerant systems (dioxane/H₂O mixtures) improve Suzuki coupling efficiency by stabilizing boronate intermediates .
Advanced: What are the challenges in scaling up synthetic protocols for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
